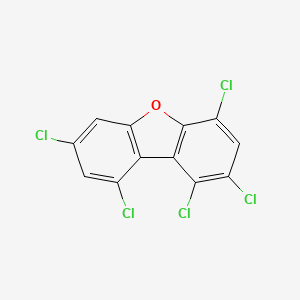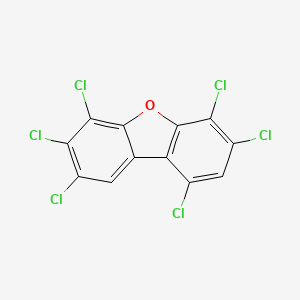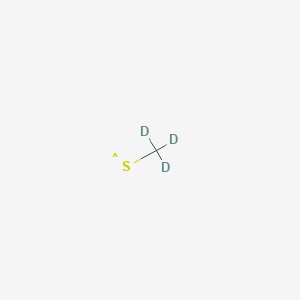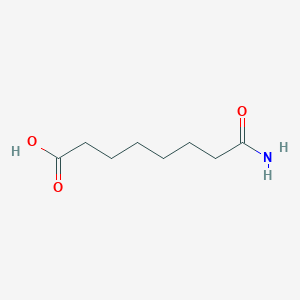
1,2,3,6,8,9-Hexachlorodibenzofuran
Descripción general
Descripción
1,2,3,6,8,9-Hexachlorodibenzofuran is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Molecular Structure Analysis
The molecular formula of 1,2,3,6,8,9-Hexachlorodibenzofuran is C12H2Cl6O . It has an average molecular mass of 374.862 Da and a monoisotopic mass of 371.823669 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,6,8,9-Hexachlorodibenzofuran include a molecular formula of C12H2Cl6O, an average mass of 374.862 Da, and a monoisotopic mass of 371.823669 Da .Aplicaciones Científicas De Investigación
Dechlorination and Detoxification
1,2,3,6,8,9-Hexachlorodibenzofuran (HxCDF) is a toxic polychlorinated dibenzofuran that poses significant environmental concerns. Research has shown that it can be dechlorinated to less toxic forms, such as pentachlorodibenzofuran and tetrachlorodibenzofuran congeners, representing a detoxification reaction. This dechlorination is crucial for bioremediation strategies to ensure environmental detoxification of such compounds (Liu & Fennell, 2008).
Carcinogenic Properties and Toxicokinetics
HxCDF, along with other hexachlorodibenzo-p-dioxins, is recognized as highly toxic and carcinogenic. These compounds are known to cause tumors in various animal species and are classified as probable human carcinogens. They are also chemically stable, fat-soluble, and accumulate in the body, posing long-term health risks. The carcinogenic properties and metabolism of these compounds have been extensively studied, providing crucial information for risk assessment and regulatory purposes (Huff, Salmon, Hooper, Zeise, 2004).
Formation Mechanisms
The formation of HxCDF and related compounds involves complex chemical reactions, particularly at high temperatures. Understanding these mechanisms is essential for controlling their production, especially in industrial processes and waste incineration. Studies have explored the temperature-dependent formation of various chlorinated dibenzofuran isomers, providing insights into their environmental generation and strategies for mitigation (Mulholland, Akki, Yang, Ryu, 2001).
Environmental and Health Impact Assessment
Evaluating the impact of HxCDF on human health and the environment is a critical area of research. Studies include analyzing serum dioxin levels in populations exposed to these compounds, providing valuable data for public health risk assessment. Such research helps in understanding the exposure routes and the extent of contamination in specific populations (Moon, Chang, Kim, Shin, Ikeda, 2005).
Bioremediation Strategies
Research has also been conducted on the microbial adsorption of HxCDF and related compounds, exploring the potential of microorganisms as agents in environmental cleanup. These studies are crucial for developing effective bioremediation strategies to address contamination by these persistent organic pollutants (Hong, Hwang, Chang, 2000).
Mecanismo De Acción
1,2,3,6,8,9-Hexachlorodibenzofuran is a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
1,2,3,6,8,9-Hexachlorodibenzofuran is a dioxin-like polychlorinated dibenzofuran (PCDF). It has been found in the soil near municipal waste incinerators, water leachates from a landfill, and in blood from individuals that lived near or in herbicide-sprayed regions . It’s known to be harmful to health and the environment .
Propiedades
IUPAC Name |
1,2,3,6,8,9-hexachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-5(15)12-8(9(3)16)7-6(19-12)2-4(14)10(17)11(7)18/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGQZUOHEXTWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075265 | |
| Record name | Dibenzofuran, 1,2,3,6,8,9-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6,8,9-Hexachlorodibenzofuran | |
CAS RN |
75198-38-8 | |
| Record name | 1,2,3,6,8,9-Hexachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075198388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 1,2,3,6,8,9-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,8,9-HEXACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253PM9RSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















